Fluorescein o-acrylate

Description

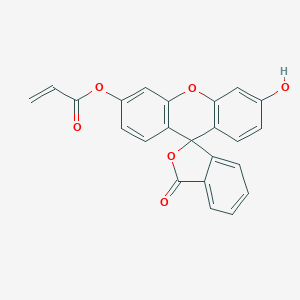

Structure

3D Structure

Properties

IUPAC Name |

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLDMXSRCVCHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408033 | |

| Record name | Fluorescein o-acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193419-86-2 | |

| Record name | Fluorescein o-acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein o-acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein o-acrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescein o-acrylate, a versatile fluorescent monomer critical in various scientific and biomedical research fields. This document details its chemical structure, physicochemical and photophysical properties, synthesis, and applications, with a focus on its role in the development of advanced fluorescent materials.

Chemical Structure and Identification

This compound is a derivative of the highly fluorescent xanthene dye, fluorescein. The key structural feature is the covalent attachment of an acrylate group to the phenolic hydroxyl group of the fluorescein core. This acrylate moiety serves as a reactive handle for polymerization and conjugation, enabling the incorporation of the stable and bright fluorescein fluorophore into a wide range of macromolecules and materials.[1]

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate[1][2] |

| CAS Number | 193419-86-2[1][2][3] |

| Molecular Formula | C₂₃H₁₄O₆[1][2][3] |

| Molecular Weight | 386.35 g/mol [4] |

| SMILES | C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3[1] |

| InChI Key | VYLDMXSRCVCHNE-UHFFFAOYSA-N[1] |

Physicochemical and Photophysical Properties

This compound presents as a bright yellow to orange solid.[1] Its properties are summarized in the tables below, providing essential data for its handling, storage, and application.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Bright yellow to orange solid | [1] |

| Melting Point | 231-233 °C (lit.) | [3][5] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |

| Storage Temperature | 2-8°C | [3][5] |

Photophysical Properties

| Property | Value | Notes | Source(s) |

| Excitation Maximum (λex) | ~490 nm | In aqueous solutions. The absorbance maximum was determined in 0.1 N NaOH, which may represent the hydrolyzed product. | [5][6] |

| Emission Maximum (λem) | ~520 nm | Exhibits strong green fluorescence. | [1][7] |

| Quantum Yield | High | Exhibits strong quantum yield in aqueous solutions. | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and polymerization of this compound, as well as its application in cellular imaging.

Synthesis and Purification of this compound

The most common method for synthesizing this compound is through the esterification of fluorescein with acryloyl chloride in the presence of a base.[9]

Materials:

-

Fluorescein

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Methanol

-

Hexanes

-

Round bottom flask (250 mL)

-

Stir bar

-

Rubber septum

-

Dropping funnel

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a 250 mL round bottom flask equipped with a stir bar and a rubber septum, dissolve fluorescein (1 equivalent, e.g., 12.3 mmol, 4.087 g) and triethylamine (3.5 equivalents, e.g., 43 mmol, 6 mL) in 20 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

-

Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.09 equivalents, e.g., 13.5 mmol, 1.1 mL) in 20 mL of anhydrous DCM and add it to a dropping funnel.

-

Reaction: Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the reaction to stir for 24 hours, gradually warming to room temperature.[9]

-

Purification - Column Chromatography: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a solvent system of DCM:methanol (100:0.5 v/v) to yield an orange solid.[9]

-

Purification - Precipitation: Dissolve the orange solid in a minimal amount of DCM and precipitate it by adding it to an excess of hexanes.

-

Final Product: Filter the resulting solid, wash with hexanes, and dry under vacuum to obtain this compound as a pale-yellow solid.[9]

Free-Radical Polymerization of this compound

This compound can be readily polymerized via free-radical polymerization to form fluorescent polymers. This example describes the copolymerization with N-isopropylacrylamide (NIPAAm).

Materials:

-

This compound

-

N-isopropylacrylamide (NIPAAm)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (radical initiator)

-

Mercaptopropionic acid (MPA) (chain transfer agent)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Schlenk flask or reaction vessel suitable for inert atmosphere reactions

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a Schlenk flask, dissolve NIPAAm (e.g., 10.0 g, 88.4 mmol) and this compound (e.g., 34.8 mg, 0.09 mmol) in anhydrous DMF (20 mL).

-

Initiator and Chain Transfer Agent Addition: Add AIBN (e.g., 58 mg, 0.35 mmol) and MPA (e.g., 263 mg, 2.48 mmol) to the solution.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture at 70°C for 5 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Precipitation: After cooling the reaction to room temperature, pour the solution into a large volume of diethyl ether (e.g., 1 L) to precipitate the polymer.

-

Purification: Re-dissolve the crude polymer in a minimal amount of acetone (e.g., 20 mL) and re-precipitate it in diethyl ether.

-

Final Product: Filter the purified polymer and dry it under vacuum to obtain poly(N-isopropylacrylamide-co-fluorescein o-acrylate) as a solid.

Cellular Imaging with this compound-based Nanoparticles

Fluorescent nanoparticles synthesized from this compound-containing polymers can be used for cellular imaging. This protocol provides a general guideline for incubating cells with such nanoparticles and subsequent imaging.

Materials:

-

Fluorescent nanoparticles (e.g., self-assembled from amphiphilic copolymers of this compound).

-

Cell line of interest (e.g., HeLa, RAW264.7).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Cell culture plates or chambered cover glass.

-

Fluorescence microscope with appropriate filter sets for fluorescein (excitation ~490 nm, emission ~520 nm).

Procedure:

-

Cell Seeding: Seed the cells in a suitable culture vessel (e.g., chambered cover glass) and allow them to adhere and grow to the desired confluency.

-

Nanoparticle Preparation: Disperse the fluorescent nanoparticles in the complete cell culture medium to the desired final concentration.

-

Incubation: Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent nanoparticles.

-

Incubation Time: Incubate the cells with the nanoparticles for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a humidified CO₂ incubator. The optimal incubation time may need to be determined empirically.

-

Washing: After incubation, gently remove the nanoparticle-containing medium and wash the cells three times with pre-warmed PBS to remove any non-internalized nanoparticles.

-

Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein.

Applications in Research and Drug Development

The unique combination of a highly fluorescent core and a polymerizable functional group makes this compound a valuable tool in several research areas:

-

Polymer Science: It is used as a monomer to synthesize a wide variety of fluorescent polymers. These polymers can be designed to be environmentally responsive (e.g., to pH or temperature) and are used in the development of sensors, hydrogels, and other advanced materials.[10]

-

Bioimaging: Fluorescently labeled polymers and nanoparticles derived from this compound are extensively used in fluorescence microscopy for imaging live cells and tissues.[1] They can serve as probes to track cellular processes and the biodistribution of materials.

-

Drug Delivery: The ability to incorporate this compound into block copolymers allows for the creation of self-assembling nanostructures, such as micelles, which can encapsulate and deliver drugs. The inherent fluorescence provides a means to track the delivery vehicle.

-

Diagnostics: It is utilized in the development of fluorescent assays and sensors for the detection of various analytes.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. WO2020210533A1 - Tri-block copolymers and nano-fibrous gelling microspheres including the same - Google Patents [patents.google.com]

- 2. How to control fluorescent labeling of metal oxide nanoparticles for artefact-free live cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Journal Club—An In-Depth Look at Fluorescent Dyes for Organelle Labeling | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]

- 8. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Fluorescence Mechanism of Fluorescein o-acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles underlying the fluorescence of Fluorescein o-acrylate, a versatile fluorophore with significant applications in biomedical research and drug development. This document provides a detailed overview of its fluorescence mechanism, key photophysical properties, experimental protocols, and its application in advanced molecular sensing and imaging.

Core Fluorescence Mechanism

This compound's fluorescence originates from its xanthene core, a highly conjugated system that readily absorbs and emits light. The fundamental mechanism involves the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorption of a photon of appropriate energy. The molecule then rapidly relaxes vibrationally to the lowest vibrational level of the excited singlet state (S1). The subsequent return to the ground state (S0) is accompanied by the emission of a photon, a process known as fluorescence.

The attached acrylate group primarily serves as a reactive moiety, enabling the covalent incorporation of the fluorescein fluorophore into larger molecular structures, such as polymers and biomolecules.[1][2] This functional handle allows for the design of sophisticated fluorescent probes and materials. The electron-withdrawing nature of the acrylate group can slightly influence the photophysical properties of the fluorescein core, sometimes leading to a minor redshift in the emission spectrum compared to unmodified fluorescein.[1]

Photophysical Properties

This compound is a highly efficient fluorescent monomer, exhibiting a strong quantum yield in aqueous solutions.[3] Its excitation and emission maxima are situated within the visible light spectrum, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.

| Property | Value | Conditions |

| Maximum Excitation Wavelength (λ_max_) | ~490 nm | In 0.1 N NaOH |

| Maximum Emission Wavelength (λ_em_) | ~520 nm | In aqueous solution[1] |

| Fluorescence Quantum Yield (Φ_F_) | ≈ 0.95 | In aqueous systems[1] |

| Fluorescence Lifetime (τ_F_) | Variable (e.g., 4.22 ns to 14.1 ns) | Dependent on the local environment (e.g., incorporated in a thermoresponsive polymer)[2] |

| Molar Absorptivity (ε) | Not explicitly found for this compound | Fluorescein has a molar absorptivity of ~76,900 M⁻¹cm⁻¹ at 490 nm |

| Melting Point | 231-233 °C | [4] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of fluorescein with acryloyl chloride.

Materials:

-

Fluorescein

-

Triethylamine (TEA)

-

Dry Dichloromethane (DCM)

-

Acryloyl chloride

-

Silica gel for chromatography

-

Methanol

-

Hexanes

Procedure:

-

In a 250 mL round-bottom flask equipped with a stir bar and under an inert atmosphere, dissolve fluorescein (1 equivalent) and triethylamine (3.5 equivalents) in dry dichloromethane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dissolve acryloyl chloride (1.09 equivalents) in dry dichloromethane and add it dropwise to the fluorescein solution over 30 minutes.

-

Allow the reaction mixture to stir for 24 hours, gradually warming to room temperature.

-

Purify the crude product using silica gel chromatography with a DCM:methanol (100:0.5 v/v) eluent to yield an orange solid.

-

Dissolve the orange solid in DCM and precipitate it in excess hexanes.

-

Filter the solid and dry it under a vacuum to obtain the final product, a pale-yellow solid of this compound.

General Protocol for Copolymerization

This compound can be readily copolymerized with other vinyl monomers via free radical polymerization to create fluorescent polymers.[2][5]

Materials:

-

This compound

-

Co-monomer (e.g., N-isopropylacrylamide)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

-

In a reaction vessel, dissolve this compound, the chosen co-monomer, and the initiator in the anhydrous solvent.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80°C for AIBN).

-

Allow the reaction to proceed for the desired time to achieve the target molecular weight and conversion.

-

Precipitate the resulting polymer in a non-solvent (e.g., methanol or hexane) to remove unreacted monomers and initiator.

-

Filter and dry the fluorescent polymer.

Visualizations

Mechanism of Fluorescence

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Workflow: Synthesis and Polymerization

Caption: A streamlined workflow for the synthesis and subsequent polymerization of this compound.

Signaling Pathway: FRET-Based Biosensing

This compound is often used as an acceptor in Förster Resonance Energy Transfer (FRET) pairs. In a FRET-based biosensor, a donor fluorophore transfers its excitation energy to a nearby acceptor (this compound) when a specific biological event, such as protein-protein interaction or conformational change, brings them into close proximity.

Caption: Schematic of a FRET-based biosensor using this compound as the acceptor.

References

Navigating the Solubility of Fluorescein o-Acrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of fluorescein o-acrylate in organic solvents. This compound, a key fluorescent monomer, is integral to the development of advanced materials, including fluorescent polymers, hydrogels for bio-imaging, and sensors. A thorough understanding of its solubility is critical for its effective application in synthesis, purification, and formulation. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Core Concepts in this compound Solubility

This compound is a derivative of fluorescein, modified with an acrylate group. This structural feature allows it to be readily polymerized. Its solubility is governed by the principle of "like dissolves like," where its large, relatively nonpolar xanthene core and the acrylate group favor dissolution in organic solvents, while its polarity limits its solubility in water. The spirolactone structure of this compound, which predominates in nonpolar environments, also plays a role in its solubility characteristics.[1]

During the synthesis of this compound, polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often employed to ensure the solubility of the reactants.[2]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in several common organic solvents. For comparative purposes, quantitative data for the closely related compound, fluorescein o-methacrylate, is included.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Ethanol | Soluble | Not Specified | Qualitative data.[1] |

| Acetone | Soluble | Not Specified | Qualitative data.[1] | |

| Dimethylformamide (DMF) | Soluble | Not Specified | Used as a solvent in synthesis.[2] | |

| Dichloromethane (DCM) | Soluble | Not Specified | Used as a solvent in synthesis.[2] | |

| Water | Limited Solubility | Not Specified | Qualitative data.[1] | |

| Fluorescein o-methacrylate | Dimethyl sulfoxide (DMSO) | 100 mg/mL | Not Specified | Quantitative data for a related compound.[3] |

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, acetone, THF)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method (Requires a pre-established calibration curve):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of these standards to create a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

-

-

Data Reporting:

-

Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).

-

Always specify the solvent and the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A logical workflow for determining the solubility of this compound.

References

Synthesis of Fluorescein o-acrylate from fluorescein and acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of fluorescein o-acrylate, a fluorescent monomer crucial for the development of advanced materials in bio-imaging, diagnostics, and drug delivery systems. This document details the primary synthetic methodologies, presents quantitative data, and outlines experimental protocols.

Introduction

This compound is a derivative of the highly fluorescent dye, fluorescein, functionalized with a reactive acrylate group. This acrylate moiety allows for its incorporation into polymer chains through polymerization, enabling the creation of fluorescent polymers with a wide range of applications. Its high quantum efficiency in aqueous media makes it a valuable tool for researchers in various scientific disciplines. This guide focuses on the two predominant methods for its synthesis: the direct esterification of fluorescein with acrylic acid and the reaction of fluorescein with acryloyl chloride.

Synthetic Methodologies

There are two primary routes for the synthesis of this compound, each with distinct advantages and considerations regarding reagents, reaction conditions, and purification.

Esterification of Fluorescein with Acrylic Acid

This method involves the direct reaction between fluorescein and acrylic acid, typically in the presence of an acid catalyst.[1][2] It is a well-established method suitable for both laboratory and potential industrial-scale production.[1]

Reaction Scheme:

Fluorescein + Acrylic Acid → this compound + Water

The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.

Reaction of Fluorescein with Acryloyl Chloride

This alternative route utilizes the more reactive acryloyl chloride to acylate fluorescein. This method often proceeds under milder conditions than direct esterification but requires careful handling of the moisture-sensitive acryloyl chloride.

Reaction Scheme:

Fluorescein + Acryloyl Chloride → this compound + HCl

A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of this compound, along with available quantitative data.

Method 1: Esterification of Fluorescein with Acrylic Acid

While a widely cited method, specific detailed protocols with precise quantitative yields for the direct esterification of fluorescein with acrylic acid are not extensively documented in readily available literature. However, the general conditions and expected outcomes can be summarized based on existing information.

General Experimental Conditions:

| Parameter | Description | Reference |

| Reactants | Fluorescein, Acrylic Acid | [2] |

| Catalyst | Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. | [1][2] |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often employed to ensure the solubility of reactants. | [1] |

| Temperature | The reaction is typically conducted under reflux conditions, often between 80–100°C, to maintain a constant and elevated temperature. | [1] |

| Purification | The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts. | [2] |

Quantitative Data (Estimated):

For structurally similar compounds like fluorescein methacrylate, yields between 70–85% have been reported under optimized conditions, suggesting that similar yields may be achievable for this compound via this route.[1]

Method 2: Reaction of Fluorescein with Acryloyl Chloride

A detailed experimental protocol for this method has been reported, providing specific quantities and conditions.

Detailed Experimental Protocol:

| Step | Procedure |

| 1. Reaction Setup | A 250 mL round-bottom flask is charged with fluorescein (1 equivalent, 12.3 mmol, 4087 mg), triethylamine (3.5 equivalents, 43 mmol, 6 mL), and 20 mL of dry dichloromethane (DCM). |

| 2. Cooling | The reaction mixture is stirred and cooled to 0°C in an ice bath. |

| 3. Addition of Acryloyl Chloride | Acryloyl chloride (1.09 equivalents, 13.5 mmol, 1.1 mL) is dissolved in 20 mL of dry DCM and added dropwise to the reaction mixture over 30 minutes. |

| 4. Reaction | The reaction is stirred for 24 hours, allowing it to gradually warm to room temperature. |

| 5. Purification | The crude product is purified by silica gel chromatography (100:0.5 v/v DCM to methanol) to yield an orange solid. This solid is then dissolved in DCM and precipitated in excess hexanes. The resulting solid is filtered and dried under vacuum. |

Quantitative and Characterization Data:

| Parameter | Value | Reference |

| Yield | Not explicitly stated in the provided source. | |

| Final Product Appearance | Pale-yellow solid | |

| ¹H NMR (500 MHz, DMSO-d6) δ (ppm) | 10.21 (s, 1H, OH), 8.04 (d, 1H, Ar H), 7.82-7.75 (dt, 2H, Ar H), 7.36 (d, 1H, Ar H), 7.32 (d, 1H, ArH), 6.97 (dd, 1H, Ar H), 6.84 (d, 1H, Ar H), 6.73 (d, 1H, Ar H), 6.61 (m, 2H, Ar H), 6.58 (m, 1H, C=CH₂), 6.43 (dd, 1H, C=CH), 6.19 (d, 1H, C=CH₂) | |

| Melting Point | 231-233 °C (lit.) | |

| Purity (Assay) | 95% |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

The diagram below outlines the logical relationship between the two primary synthetic routes.

Caption: The two main synthetic routes to this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a monomer in polymer synthesis to create fluorescent materials. These materials have found applications in:

-

Bio-imaging: Copolymers of this compound are used to create fluorescent nanoparticles and hydrogels for imaging cells and tissues.[2]

-

Sensors: The fluorescence of polymers containing this compound can be sensitive to environmental changes such as pH, making them useful as sensors.

-

Drug Delivery: Fluorescently labeled polymers can be used to track the delivery and release of therapeutic agents.

It is important to note that based on the available scientific literature, this compound is not typically used as a direct probe for studying specific biological signaling pathways. Its utility lies in the creation of fluorescent platforms that can be used for broader imaging and sensing applications rather than monitoring specific signaling molecules or events. Fluorescein and its other derivatives, however, are widely used as fluorescent probes for monitoring pH, which is a critical parameter in many cellular signaling processes.[3][4]

Conclusion

The synthesis of this compound can be effectively achieved through either direct esterification with acrylic acid or reaction with acryloyl chloride. The choice of method may depend on the desired scale, available reagents, and required reaction conditions. The acryloyl chloride route offers a well-documented protocol with specific conditions. While the direct esterification method is commonly cited, detailed quantitative data is less readily available. The primary application of this monomer is in the field of materials science for the development of fluorescent polymers with significant potential in bio-imaging, sensing, and drug delivery research.

References

Fluorescein o-acrylate: A Technical Guide for Advanced Research

CAS Number: 193419-86-2

This in-depth technical guide provides a comprehensive overview of Fluorescein o-acrylate, a versatile fluorescent monomer critical for research and development in polymer science, materials science, and bioanalytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and visual workflows.

Core Properties and Specifications

This compound is a derivative of the well-known fluorescein dye, modified with an acrylate group. This functionalization allows it to be readily incorporated into polymer chains through polymerization, creating intrinsically fluorescent materials.[1] Its high quantum yield and visible light excitation/emission spectra make it an invaluable tool for a wide range of applications.[2][3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 193419-86-2 | [1][4][5] |

| Molecular Formula | C23H14O6 | [1][5][6] |

| Molecular Weight | 386.35 g/mol | [1][4][5] |

| Appearance | Bright yellow to orange solid | [1] |

| Melting Point | 231-233 °C | [3][5] |

| λmax (Absorbance) | 490 nm (in 0.1 N NaOH) | [5] |

| λmax (Emission) | ~520 nm | [1][7][8] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DCM); Limited solubility in water. | [1] |

| Storage Temperature | 2-8°C | [5] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided in Table 2.

| Identifier | Value | Source |

| IUPAC Name | (6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | [1][6] |

| Synonyms | Acryloyloxy fluorescein, 3’-Acryloxyspirobenzo[c]-furan[1,9’]xanthen-3-one | [2][5][9] |

| InChI | 1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2 | [1][5][6] |

| InChI Key | VYLDMXSRCVCHNE-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | [1][6] |

Synthesis and Purification

The primary and most established method for synthesizing this compound is through the esterification of fluorescein with acrylic acid or acryloyl chloride.[1][4] This reaction is typically catalyzed by a strong acid or proceeds via a base-mediated reaction with acryloyl chloride.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: A flowchart illustrating the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of this compound.

Materials:

-

Fluorescein (1 equivalent)

-

Triethylamine (TEA, 3.5 equivalents)

-

Acryloyl chloride (1.09 equivalents)

-

Dry Dichloromethane (DCM)

-

Methanol

-

Hexanes

-

Silica gel for chromatography

-

250 mL round bottom flask

-

Stir bar

-

Rubber septum

-

Dropping funnel

-

Standard laboratory glassware for purification

Procedure:

-

Reaction Setup: In a 250 mL round bottom flask equipped with a stir bar and a rubber septum, dissolve fluorescein (1 equiv., 12.3 mmol, 4087 mg) and triethylamine (3.5 equiv., 43 mmol, 6 mL) in 20 mL of dry dichloromethane (DCM).

-

Cooling: Stir the reaction mixture and cool it to 0°C in an ice bath.

-

Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.09 equiv., 13.5 mmol, 1.1 mL) in 20 mL of dry DCM and add it to a dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for 24 hours, gradually warming to room temperature.

-

Purification:

-

Chromatography: Purify the crude product using silica gel chromatography with a mobile phase of DCM:Methanol (100:0.5 v/v) to obtain an orange solid.

-

Precipitation: Dissolve the orange solid in a minimal amount of DCM and precipitate it by adding it to an excess of hexanes.

-

-

Final Product: Filter the resulting solid and dry it under vacuum to yield a pale-yellow product of this compound.

Polymerization and Applications

This compound's reactive acrylate group allows it to readily participate in various polymerization techniques, most notably free radical polymerization.[4] This enables its copolymerization with a wide array of other monomers, leading to the creation of advanced fluorescent materials.[2][4]

Polymerization Workflow

The following diagram illustrates a general workflow for the synthesis of fluorescent polymers using this compound.

Caption: A workflow for the synthesis and application of fluorescent polymers.

Detailed Experimental Protocol: Surface-Initiated RAFT Polymerization

This protocol describes the synthesis of a fluorescent copolymer brush on silica beads, adapted from the literature.

Materials:

-

This compound (F)

-

Methyl acrylate (M)

-

Chain transfer agent (CTA)-functionalized silica beads (BTPA@SiO2)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

-

Anhydrous dimethylformamide (DMF)

-

Methanol, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) for washing

-

Schlenk flasks or vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution containing the desired molar ratio of monomers, CTA, and initiator. For example, a molar ratio of [M]:[F]:[CTA]:[AIBN] = 200:X:1:0.2, where X can be varied to control the fluorescein incorporation (e.g., X = 10, 20, 40, or 80).

-

Degassing: Sparge the stock solution with nitrogen for at least 10 minutes to remove dissolved oxygen.

-

Reaction Setup: In an inert atmosphere (glovebox), add anhydrous DMF to the stock solution to dissolve the components. Distribute the solution into individual vials containing the CTA-functionalized silica beads, ensuring the beads are fully covered.

-

Polymerization: Cap the vials and heat them to 75°C for 24 hours to initiate the polymerization.

-

Purification of Polymer: After the reaction, precipitate the loose polymer from the supernatant by adding it to methanol. Repeat the precipitation twice for further purification.

-

Purification of Functionalized Beads: Wash the polymer-functionalized silica beads sequentially with toluene, DCM, and THF. Further purify the beads by Soxhlet extraction and dry them in a vacuum oven.

-

Characterization: Characterize the free polymer (e.g., by ¹H NMR and Gel Permeation Chromatography) and the polymer-functionalized beads (e.g., by X-ray Photoelectron Spectroscopy and Thermogravimetric Analysis).

Key Applications

The unique properties of this compound make it a valuable component in the development of a variety of advanced materials:

-

Bioimaging: It is extensively used in fluorescence microscopy for imaging live cells and tissues.[1] Copolymers containing this compound can be used to create fluorescent probes and cell-tracking agents.[3][9]

-

Polymer Science: As a monomer, it is fundamental in synthesizing fluorescent polymers that can be employed as sensors and in drug delivery systems.[1][9] The incorporation of this compound into polymer backbones overcomes issues like dye leaching that can occur with physically entrapped dyes.[4]

-

Diagnostics: It is utilized in assays and tests where fluorescence detection is required, such as in enzyme-linked immunosorbent assays (ELISA).[1]

-

Advanced Materials: By copolymerizing with various monomers, a range of functional materials can be created:

-

Fluorescent Hydrogels: With hydrophilic comonomers like acrylamide, these are suitable for tissue engineering and sensing applications.[4]

-

Fluorescent Nanoparticles: Copolymerization with hydrophobic monomers like styrene can produce fluorescent nanoparticles for bioimaging and diagnostics.[4]

-

Fluorescent Coatings: These materials find use in various coating applications where fluorescence is desired.[4]

-

References

- 1. Buy this compound (EVT-383594) | 193419-86-2 [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound | 193419-86-2 | Benchchem [benchchem.com]

- 5. This compound 95% | 193419-86-2 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. FLUORESCEIN O-METHACRYLATE 97 | 480439-15-4 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Career Henan Chemical Co. [coreychem.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein o-acrylate

For Researchers, Scientists, and Drug Development Professionals

Fluorescein o-acrylate is a versatile fluorescent monomer valued in various scientific fields, from bioimaging to polymer science.[1][2] Its utility stems from the combination of the bright fluorescence of the fluorescein core and the reactive acrylate group, which allows for its incorporation into larger molecules and materials.[1] This guide provides a comprehensive overview of its spectral properties, the experimental protocols for their determination, and the underlying molecular mechanisms.

Spectral Properties of Fluorescein Derivatives

This compound and its close analog, Fluorescein O-methacrylate, exhibit strong fluorescence in the visible spectrum.[3][4] The maximal excitation and emission wavelengths are crucial parameters for designing experiments and selecting appropriate filter sets for fluorescence microscopy and spectroscopy. The spectral characteristics are summarized below.

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Conditions |

| This compound | ~490 nm | ~520 nm | Aqueous solution |

| Fluorescein O-methacrylate | 490 nm | 520 nm | pH-sensitive, aqueous solution |

| Fluorescein (hydrolyzed) | 490 nm | Not specified | 0.1 N Sodium hydroxide (NaOH), pH 8 or above[5] |

Note: The spectral properties of fluorescein derivatives can be influenced by environmental factors such as pH and solvent polarity.[1][6]

Experimental Protocol for Determining Fluorescence Spectra

Accurate measurement of excitation and emission spectra is fundamental to characterizing this compound and its conjugates. The following is a generalized protocol for acquiring these spectra using a spectrofluorometer.

I. Reagent and Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as ethanol or acetone, where it is readily soluble.[1]

-

Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., 100 mM Sodium Borate buffer) to a concentration low enough to avoid inner filter effects.[7] A starting concentration in the nanomolar to low micromolar range is often appropriate. For pH-dependent studies, prepare a series of buffers at the desired pH values.[8]

-

Cuvette Preparation: Use a clean, all-side transparent quartz cuvette for all measurements.[8] Rinse the cuvette with the blank buffer solution before adding the sample.

II. Instrumentation and Measurement

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time (typically 20-30 minutes) to ensure a stable light output.[8]

-

Emission Spectrum Measurement:

-

Place the cuvette containing the blank buffer in the sample holder and record a blank spectrum.

-

Replace the blank with the this compound sample solution.

-

Set the excitation wavelength to the known maximum (e.g., 490 nm).[8]

-

Scan a range of emission wavelengths, starting approximately 10-20 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., 500 nm to 600 nm).[8][9]

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2 nm) to balance signal intensity and spectral resolution.[9]

-

-

Excitation Spectrum Measurement:

-

Keep the sample cuvette in the holder.

-

Set the emission wavelength to the determined maximum (e.g., 520 nm).

-

Scan a range of excitation wavelengths (e.g., 380 nm to 510 nm).[9]

-

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to correct for background signal. The wavelengths corresponding to the highest intensity peaks in the corrected spectra represent the excitation and emission maxima.

Caption: Workflow for determining the fluorescence spectra of this compound.

Mechanism of Fluorescence and Molecular Structure

The fluorescence of this compound originates from its xanthene core.[1] Upon absorption of a photon of appropriate energy (excitation), an electron is promoted to a higher energy level. The molecule then rapidly relaxes to the lowest vibrational level of the excited state. The subsequent return to the ground electronic state results in the emission of a photon of lower energy (longer wavelength), which is observed as fluorescence.[1]

The acrylate group attached to the fluorescein core is a key functional feature. This group allows the molecule to act as a monomer in polymerization reactions, enabling its covalent incorporation into hydrogels, nanoparticles, and other polymer matrices.[1][10] This covalent linkage provides stability and prevents leaching of the dye, which is a significant advantage over physically entrapped dyes.

References

- 1. Buy this compound (EVT-383594) | 193419-86-2 [evitachem.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 95 193419-86-2 [sigmaaldrich.com]

- 6. Buy Fluorescein O-methacrylate | 480439-15-4 [smolecule.com]

- 7. promega.com [promega.com]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. chemistry.montana.edu [chemistry.montana.edu]

- 10. This compound | 193419-86-2 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Fluorescein o-acrylate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein o-acrylate (FOA) is a versatile fluorescent monomer that plays a crucial role in the development of advanced polymer materials. Its inherent fluorescence, coupled with the reactive acrylate group, allows for its incorporation into polymer chains through various polymerization techniques. This enables the synthesis of intrinsically fluorescent polymers, hydrogels, and nanoparticles with tailored properties for a wide range of applications, including bioimaging, biosensing, and drug delivery. By covalently incorporating the fluorescein moiety, issues such as dye leaching, which can occur when fluorescent molecules are physically entrapped, are overcome.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.

Applications

Polymers incorporating this compound are utilized in numerous advanced applications:

-

Fluorescent Hydrogels: These crosslinked polymer networks can absorb large amounts of water and exhibit fluorescence, making them ideal for tissue engineering and developing sensors that respond to environmental stimuli like pH.[1][2]

-

Fluorescent Nanoparticles: Sub-micron sized polymer particles that are inherently fluorescent are used extensively in bioimaging and diagnostics.[1][3][4][5] They can be designed to self-assemble from amphiphilic copolymers and can be functionalized for targeted delivery and biomolecule immobilization.[1][3]

-

Biosensors: The pH-sensitive nature of the fluorescein core makes FOA-containing polymers excellent candidates for creating biosensors that can detect changes in biological environments.[1][2][6]

-

Drug Delivery Systems: Fluorescently labeled polymers can be used to encapsulate and track the delivery of therapeutic agents, providing valuable insights into their biodistribution and elimination kinetics.[4][7]

-

Smart Materials: These materials are designed to respond to external stimuli, such as changes in pH or temperature, with a corresponding change in their fluorescent properties.[1]

Experimental Protocols

This section details protocols for the synthesis of various polymer architectures using this compound and its derivatives, such as Fluorescein o-methacrylate (FMA).

Protocol 1: Synthesis of Amphiphilic Random Copolymers for Self-Assembled Fluorescent Nanoparticles

This protocol is adapted from the synthesis of poly(fluorescein O-methacrylate-r-N-acryloxysuccinimide-r-methacrylic acid) (poly(FMA-r-NAS-r-MA)) for applications in highly sensitive biosensors.[3]

Objective: To synthesize an amphiphilic copolymer that can self-assemble into fluorescent nanoparticles in an aqueous environment.

Materials:

-

Fluorescein O-methacrylate (FMA)

-

N-acryloxysuccinimide (NAS)

-

Methacrylic acid (MA)

-

2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

-

Anhydrous Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve the desired molar ratios of FMA, NAS, and MA monomers in anhydrous THF in a reaction vessel.

-

Add AIBN (typically 1-2 mol% with respect to the total monomer concentration).

-

De-gas the solution by subjecting it to several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

-

Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) at 60-70°C for a specified time (e.g., 24 hours).

-

After polymerization, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as diethyl ether.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

-

Characterize the resulting polymer using techniques such as ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm its composition, structure, and molecular weight.

Nanoparticle Formation (Nanoprecipitation):

-

Dissolve the synthesized amphiphilic polymer (e.g., 5 mg) in a water-miscible organic solvent like THF (1 mL).[3]

-

Add the polymer solution dropwise into deionized water (5 mL) under gentle stirring.[3]

-

The amphiphilic polymer will self-assemble into nanoparticles.

-

Remove the organic solvent by vacuum drying.[3]

Protocol 2: Free Radical Copolymerization for Environmentally Responsive Fluorescent Polymers

This protocol describes the synthesis of a temperature and pH-responsive fluorescent polymer, Poly(N-isopropylacrylamide-co-fluorescein o-acrylate), which is useful for cellular imaging.[8]

Objective: To synthesize a smart polymer that exhibits changes in fluorescence in response to temperature and pH.

Materials:

-

N-isopropylacrylamide (NIPAAm)

-

This compound (FOA)

-

2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

-

3-Mercaptopropionic acid (MPA) as chain transfer agent

-

N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve NIPAAm and FOA in DMF in a reaction flask.

-

Add AIBN and MPA to the solution. The chain transfer agent helps to control the molecular weight of the polymer.

-

De-gas the reaction mixture using freeze-pump-thaw cycles.

-

Heat the reaction mixture at 70°C for a defined period (e.g., 5 hours) under an inert atmosphere.[8]

-

Precipitate the resulting polymer by adding the reaction solution to a large volume of diethyl ether.[8]

-

Filter and dry the polymer.

-

Characterize the polymer to determine its molecular weight, composition, and fluorescent properties at different temperatures and pH values.

Protocol 3: Synthesis of Fluorescent Copolymers with Oligo(ethylene glycol) Segments

This protocol is based on the copolymerization of fluorescein methacrylate (Flu-MA) with acrylic monomers bearing oligo(ethylene glycol) segments.[9][10]

Objective: To synthesize fluorescent copolymers with enhanced solubility and biocompatibility for potential use in biological applications.

Materials:

-

Fluorescein methacrylate (Flu-MA) or Fluorescein dimethacrylate (Flu-DMA)

-

Acrylic monomers with oligo(ethylene glycol) segments (e.g., poly(ethylene glycol) methyl ether acrylate [PEMEA])

-

2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

-

Anhydrous Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve Flu-MA (e.g., 20 mol%) and the acrylic comonomer in anhydrous THF in a reaction vessel.[9]

-

Add AIBN as the initiator.

-

Carry out the copolymerization at 60°C under an inert atmosphere in the dark for an extended period (e.g., 90 hours).[9][10]

-

Precipitate the obtained copolymer by adding the solution to methanol.

-

Purify the copolymer by redissolving it in a suitable solvent (e.g., chloroform) and re-precipitating in methanol. Repeat this step until the supernatant is clear.[10]

-

Characterize the final polymer product.

Data Presentation

The following tables summarize quantitative data from the cited literature.

Table 1: Molecular Weight and Polydispersity of Amphiphilic Fluorescein Copolymers. [3]

| Polymer ID | Monomer Ratio (FMA:NAS:MA) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Poly F1 | (Not Specified) | 6244 | 1.52 |

| Poly F2 | (Not Specified) | 4961 | 1.47 |

| Poly F3 | (Not Specified) | 3372 | 1.39 |

Table 2: Photophysical Properties of a Temperature-Responsive Fluorescent Polymer. [8]

| Polymer | Excitation Max (λex) | Emission Max (λem) |

|---|---|---|

| P(NIPAAm-co-FL) | 444 nm | 512 nm |

| Parent Fluorescein | 492 nm | 514 nm |

Table 3: Composition for the Synthesis of Fluorescent Hydrogels for pH Sensing. [6]

| Component | Ratio 1:1 | Ratio 5:3 | Ratio 3:1 |

|---|---|---|---|

| Acrylamide (mL) | 0.4 | 0.5 | 0.6 |

| MBA (crosslinker) (mL) | 0.4 | 0.3 | 0.2 |

| TPO (photoinitiator) (mL) | 0.2 | 0.2 | 0.2 |

| Fluorescein (g) | 0.001 | 0.001 | 0.001 |

These hydrogels were observed to fluoresce at pH 5 and above.[6]

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

References

- 1. This compound | 193419-86-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]

- 4. Fluorescent nanoparticles for the accurate detection of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. science.utm.my [science.utm.my]

- 7. This compound - Career Henan Chemical Co. [coreychem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Copolymerization of Fluorescein o-acrylate with other monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the copolymerization of Fluorescein o-acrylate (Fluo-A) and its derivatives with various monomers. This guide includes synthetic protocols, characterization data, and applications in bioimaging and drug delivery, tailored for a scientific audience.

Introduction

This compound is a versatile monomer that combines the excellent fluorescent properties of fluorescein with a polymerizable acrylate group. This dual functionality allows for the straightforward incorporation of a fluorescent label into polymer chains through copolymerization. The resulting fluorescent polymers have found widespread applications as sensors, imaging agents, and drug delivery vehicles. By carefully selecting the comonomer, the physicochemical properties of the resulting copolymer, such as its solubility, biocompatibility, and responsiveness to stimuli (e.g., pH or temperature), can be precisely tuned.

Copolymerization Strategies and Characterization

This compound and its methacrylate counterpart (Fluo-MA) can be copolymerized with a variety of monomers using standard polymerization techniques. Free-radical polymerization, initiated by thermal initiators like azobisisobutyronitrile (AIBN) or through photopolymerization, is the most common method.[1][2] More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to achieve better control over the polymer architecture and molecular weight distribution.[3]

Characterization of Copolymers:

The successful synthesis and composition of the copolymers are typically confirmed using a suite of analytical techniques:

-

Spectroscopic Methods (FTIR, NMR): To confirm the incorporation of both monomer units into the copolymer chain.[1][4]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymers.[5]

-

Thermal Analysis (TGA, DSC): To evaluate the thermal stability and glass transition temperature of the polymers.[4]

-

UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the fluorescent copolymers.[1]

Data Presentation: Copolymerization Parameters and Characterization

The following tables summarize typical reaction conditions and characterization data for the copolymerization of fluorescein derivatives with various comonomers.

Table 1: Free-Radical Copolymerization of Fluorescein Methacrylate (Flu-MA) with Acrylic Monomers. [1][2]

| Comonomer | Molar Feed Ratio (Flu-MA:Comonomer) | Initiator (mol%) | Solvent | Temp (°C) | Time (h) |

| Ethylene glycol phenyl ether acrylate (EGPEA) | 1:40 | AIBN (4.6) | THF | 60 | 90 |

| Poly(ethylene glycol) methyl ether acrylate (PEMEA) | 1:40 | AIBN (4.6) | THF | 60 | 90 |

Table 2: Characterization of Poly(N-isopropylacrylamide-co-fluorescein o-acrylate) [P(NIPAAm-co-Fluo-A)]. [6][7]

| Fluorescein Feed (mol%) | Mn ( g/mol ) | PDI | LCST (°C) |

| 1 | 15,000 | 1.2 | 35.8 |

| 2 | 16,500 | 1.3 | 35.5 |

| 5 | 18,000 | 1.4 | 35.1 |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of fluorescein with acryloyl chloride.

Protocol:

-

Dissolve fluorescein (1 equivalent) and triethylamine (3.5 equivalents) in dry dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acryloyl chloride (1.1 equivalents) in dry DCM dropwise over 30 minutes.[3]

-

Allow the reaction to stir at room temperature for 24 hours.

-

Purify the crude product by silica gel chromatography (e.g., DCM:Methanol 100:0.5 v/v) to yield this compound as an orange solid.[3]

Free-Radical Copolymerization of this compound with N-isopropylacrylamide (NIPAAm)

This protocol describes the synthesis of a temperature-responsive fluorescent copolymer.

Protocol:

-

In a Schlenk tube, dissolve NIPAAm (e.g., 1.0 g, 8.84 mmol), this compound (e.g., 17 mg, 0.044 mmol, 0.5 mol%), and AIBN (e.g., 7.2 mg, 0.044 mmol, 0.5 mol%) in a suitable solvent (e.g., 10 mL of anhydrous DMF).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the reaction tube in an oil bath preheated to 70 °C and stir for 24 hours.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

Workflow for Free-Radical Copolymerization

Application Notes

Bioimaging: Tracking Cellular Uptake and Endocytosis

Fluorescent copolymers serve as excellent probes for visualizing cellular processes. Copolymers of this compound can be designed to be taken up by cells, allowing for the tracking of their intracellular fate.

Protocol for Cellular Imaging:

-

Culture cells (e.g., HeLa cells) on glass-bottom dishes to an appropriate confluency.

-

Prepare a sterile solution of the fluorescent copolymer in a serum-free cell culture medium at a desired concentration (e.g., 50 µg/mL).

-

Remove the culture medium from the cells and replace it with the polymer solution.

-

Incubate the cells with the polymer for a specific time (e.g., 2 hours) at 37 °C.

-

Wash the cells three times with phosphate-buffered saline (PBS) to remove the excess polymer.

-

Add fresh culture medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).

Endocytic Pathway of Fluorescently Labeled Nanoparticles

This diagram illustrates the general pathway of cellular uptake for nanoparticles, a process that can be visualized using copolymers containing this compound. The change in pH along the endocytic pathway can be exploited for pH-responsive drug release.[2]

Drug Delivery: pH-Responsive Release of Doxorubicin from a Hydrogel

Copolymers of this compound with monomers like acrylic acid can form pH-sensitive hydrogels. These hydrogels can encapsulate therapeutic agents and release them in response to a pH trigger, such as the acidic environment of a tumor or within an endosome.

Protocol for Doxorubicin Loading and Release:

Drug Loading:

-

Prepare a solution of the copolymer in a suitable buffer (e.g., PBS at pH 7.4).

-

Add an aqueous solution of Doxorubicin to the polymer solution and stir gently.

-

Induce hydrogel formation (e.g., by crosslinking or temperature change).

-

Purify the drug-loaded hydrogel to remove any unloaded drug.

Drug Release Study:

-

Place a known amount of the Doxorubicin-loaded hydrogel into a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a release medium with a specific pH (e.g., PBS at pH 7.4 and pH 5.5) at 37 °C with gentle agitation.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

-

Quantify the amount of released Doxorubicin in the aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.[5]

Experimental Workflow for Drug Release Study

Conclusion

The copolymerization of this compound presents a powerful and adaptable platform for the creation of fluorescent polymeric materials. By judiciously selecting comonomers and polymerization techniques, researchers can develop tailor-made copolymers for a wide range of applications in drug delivery and bioimaging. The protocols and data presented in these application notes provide a solid foundation for scientists and professionals to design and execute experiments in this exciting field.

References

- 1. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 细胞内吞作用-细胞胞饮作用-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. 4.4. P407 Hydrogel Degradation and Doxorubicin Release [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fluorescein o-Acrylate in Fluorescent Hydrogel Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of fluorescent hydrogels using fluorescein o-acrylate. This versatile fluorescent monomer enables the synthesis of hydrogels with intrinsic fluorescence, making them ideal for a wide range of applications including drug delivery, tissue engineering, and cellular imaging.

Introduction

This compound is a derivative of the widely used fluorescent dye, fluorescein, functionalized with a reactive acrylate group. This acrylate moiety allows for its covalent incorporation into polymer networks during polymerization.[1] The resulting hydrogels are intrinsically fluorescent, eliminating concerns of dye leaching that can occur when fluorescent molecules are physically entrapped.[1] These fluorescently tagged polymers are instrumental in studying polymer dynamics, diffusion, and for creating materials with built-in sensing capabilities.[1]

This document outlines the synthesis of this compound, its incorporation into poly(ethylene glycol) diacrylate (PEGDA) and polyacrylamide hydrogels, and detailed protocols for characterizing their key properties. Furthermore, we provide protocols for a model drug release study and for assessing cell viability within these fluorescent hydrogels.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of fluorescein with acrylic acid or a more reactive derivative like acryloyl chloride.[1]

Protocol 2.1: Synthesis of this compound

-

Materials:

-

Fluorescein

-

Triethylamine (TEA)

-

Acryloyl chloride

-

Dry dichloromethane (DCM)

-

Silica gel for column chromatography

-

Methanol

-

Hexanes

-

-

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve fluorescein (1 equivalent) and TEA (3.5 equivalents) in dry DCM.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Dissolve acryloyl chloride (1.09 equivalents) in dry DCM and add it dropwise to the fluorescein solution over 30 minutes while stirring.

-

Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours.

-

Purify the crude product using silica gel column chromatography with a DCM:methanol eluent (e.g., 100:0.5 v/v).

-

Dissolve the resulting orange solid in DCM and precipitate it in excess hexanes to obtain a pale-yellow solid of this compound.

-

Filter the solid and dry it under vacuum.

-

Fluorescent Hydrogel Fabrication

This compound can be copolymerized with various monomers to form fluorescent hydrogels. Here, we provide protocols for two common hydrogel systems: PEGDA and polyacrylamide.

Protocol 3.1: Fabrication of Fluorescent PEGDA Hydrogels

This protocol is adapted from methodologies for creating PEGDA hydrogels, with the incorporation of this compound.[2][3]

-

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) (e.g., MW 3400 g/mol )

-

This compound

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

-

Procedure:

-

Prepare a precursor solution by dissolving PEGDA (e.g., 20% w/v) in PBS.

-

Dissolve this compound in a minimal amount of a suitable solvent (like DMSO) and add it to the PEGDA solution to achieve the desired final concentration (e.g., 0.1-1 mol%).

-

Add the photoinitiator to the solution (e.g., 0.05% w/v).

-

Vortex the solution until all components are fully dissolved.

-

Pipette the precursor solution into a mold of the desired shape and dimensions.

-

Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (e.g., 5-10 minutes).

-

Carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted monomers and photoinitiator.

-

Protocol 3.2: Fabrication of Fluorescent Polyacrylamide Hydrogels

This protocol is based on standard polyacrylamide gel synthesis, incorporating this compound.[4][5]

-

Materials:

-

Acrylamide solution (e.g., 40% w/v)

-

N,N'-methylenebis(acrylamide) (BIS) solution (e.g., 2% w/v)

-

This compound

-

Ammonium persulfate (APS) solution (e.g., 10% w/v)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

-

Procedure:

-

In a centrifuge tube, combine the acrylamide and BIS solutions to achieve the desired final monomer and crosslinker concentrations.

-

Add this compound (dissolved in a minimal amount of a compatible solvent) to the monomer solution.

-

Add deionized water to reach the final volume.

-

Initiate polymerization by adding the APS solution and TEMED. Mix gently but quickly.

-

Immediately pipette the solution into a mold.

-

Allow the polymerization to proceed at room temperature for at least 30 minutes.

-

After polymerization, carefully remove the hydrogel and wash it thoroughly with deionized water.

-

Characterization of Fluorescent Hydrogels

4.1. Swelling Behavior

The swelling ratio provides insight into the hydrogel's crosslinking density and its capacity to absorb water.[6][7]

Protocol 4.1: Determination of Swelling Ratio

-

Procedure:

-

Immerse a pre-weighed, dry hydrogel sample (Wd) in PBS (pH 7.4) at room temperature.

-

At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (Ws).

-

Continue until the hydrogel reaches a constant weight (equilibrium swelling).

-

Calculate the swelling ratio at each time point using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100%

-

Table 1: Representative Swelling Kinetics of a Fluorescent Hydrogel

| Time (hours) | Swelling Ratio (%) |

| 1 | 250 |

| 2 | 400 |

| 4 | 550 |

| 8 | 650 |

| 12 | 700 |

| 24 | 720 |

4.2. Mechanical Properties

The mechanical integrity of the hydrogel is crucial for many applications. Compressive modulus is a key parameter to characterize the stiffness of the hydrogel.[8][9]

Protocol 4.2: Compressive Modulus Measurement

-

Procedure:

-

Prepare cylindrical hydrogel samples of uniform dimensions.

-

Use a mechanical testing machine equipped with a compression platen.

-

Apply a uniaxial compressive force to the hydrogel at a constant strain rate.

-

Record the stress-strain data.

-

The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve.

-

Table 2: Representative Mechanical Properties of Fluorescent Hydrogels

| Hydrogel Formulation | Compressive Modulus (kPa) |

| PEGDA (20%) + 0.5% this compound | 85 ± 5 |

| Acrylamide (10%) + 0.5% this compound | 50 ± 3 |

4.3. Fluorescence Properties

The fluorescence emission spectrum confirms the successful incorporation of this compound and provides information about its photophysical properties within the hydrogel network.[10]

Protocol 4.3: Fluorescence Spectroscopy

-

Procedure:

-

Place a hydrated hydrogel sample in a cuvette or on a plate reader.

-

Use a spectrofluorometer to measure the fluorescence emission spectrum.

-

Excite the sample at the excitation maximum of fluorescein (around 490 nm).

-

Record the emission spectrum (typically from 500 to 600 nm). The emission maximum should be around 520 nm.[11]

-

Table 3: Spectroscopic Properties of this compound in a Hydrogel Matrix

| Property | Value |

| Excitation Maximum (λex) | ~490 nm |

| Emission Maximum (λem) | ~520 nm |

Application: Controlled Drug Release

Fluorescent hydrogels can be used as carriers for the controlled release of therapeutic agents. The intrinsic fluorescence allows for simultaneous tracking of the hydrogel carrier.

Protocol 5.1: Drug Loading and In Vitro Release Study

This protocol uses methotrexate (MTX) as a model drug.[12][13][14][15]

-

Drug Loading:

-

Immerse a pre-fabricated and swelled hydrogel in a concentrated solution of the drug (e.g., methotrexate in PBS) for a specified period (e.g., 48 hours) to allow for passive diffusion and loading.

-

Alternatively, the drug can be mixed with the hydrogel precursor solution before polymerization for entrapment.

-

-

In Vitro Release:

-

Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

-

At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for methotrexate).

-

Calculate the cumulative percentage of drug released over time.

-

Table 4: Representative Cumulative Release of Methotrexate from a Fluorescent Hydrogel

| Time (hours) | Cumulative Release (%) |

| 1 | 15 |

| 4 | 35 |

| 8 | 55 |

| 12 | 70 |

| 24 | 85 |

| 48 | 95 |

Application: Cellular Imaging

The fluorescence of the hydrogel can be used to visualize the scaffold in cell culture applications. This protocol describes a standard live/dead viability assay for cells encapsulated within the hydrogel.[16]

Protocol 6.1: Live/Dead Cell Viability Assay

-

Materials:

-

Cell-laden fluorescent hydrogels

-

Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

-

PBS

-

-

Procedure:

-

Culture cells within the fluorescent hydrogels for the desired period.

-

Prepare a working solution of the Live/Dead dyes in PBS according to the manufacturer's instructions.

-

Wash the cell-laden hydrogels with PBS.

-

Incubate the hydrogels in the dye solution for 30-45 minutes at room temperature, protected from light.

-

Wash the hydrogels again with PBS.

-

Image the hydrogels using a fluorescence microscope with appropriate filter sets to visualize the live (green, from Calcein AM) and dead (red, from Ethidium homodimer-1) cells, as well as the fluorescent hydrogel scaffold (if a different colored fluorophore is used or if spectral separation is possible).

-

Visualizations

Caption: Experimental workflow for the synthesis and application of this compound-based fluorescent hydrogels.

Caption: Logical relationship of the drug release mechanism from a fluorescent hydrogel.

References

- 1. This compound | 193419-86-2 | Benchchem [benchchem.com]